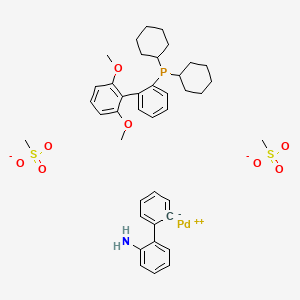
Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate is a complex organometallic compound that plays a significant role in catalysis, particularly in cross-coupling reactions. This compound is known for its stability and efficiency in forming carbon-carbon and carbon-heteroatom bonds, making it a valuable catalyst in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate typically involves the coordination of palladium with the ligand (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl) and (2’-amino-1,1’-biphenyl). The reaction is carried out under inert conditions to prevent oxidation and degradation of the palladium complex. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete coordination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale coordination reactions using high-purity reagents and solvents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions
(2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate is primarily involved in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds from aryl halides and boronic acids.
Heck Reaction: Coupling of aryl halides with alkenes.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds from aryl halides and amines.
Common Reagents and Conditions
The common reagents used in these reactions include aryl halides, boronic acids, alkenes, and amines. The reactions are typically carried out in the presence of a base such as potassium carbonate or cesium carbonate, and solvents like toluene or dimethylformamide (DMF). The reactions are often performed under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions are biaryl compounds, substituted alkenes, and arylamines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
科学研究应用
Chemistry
In chemistry, this compound is widely used as a catalyst in various cross-coupling reactions, facilitating the formation of complex organic molecules with high efficiency and selectivity .
Biology and Medicine
In biological and medicinal research, the compound is used to synthesize bioactive molecules and pharmaceuticals. Its ability to form carbon-nitrogen bonds is particularly valuable in the synthesis of drugs and natural products .
Industry
In the industrial sector, this compound is employed in the large-scale production of fine chemicals, polymers, and advanced materials. Its stability and efficiency make it a preferred catalyst for various manufacturing processes .
作用机制
The mechanism by which (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate exerts its catalytic effects involves the formation of a palladium complex with the substrate. The palladium center facilitates the oxidative addition of the aryl halide, followed by transmetalation with the boronic acid or other coupling partner, and finally reductive elimination to form the desired product. The ligand stabilizes the palladium center and enhances its reactivity .
相似化合物的比较
Similar Compounds
SPhos: 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
XPhos: 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
Uniqueness
Compared to similar compounds, (2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate offers enhanced stability and reactivity due to the presence of the amino-biphenyl ligand. This unique structure allows for more efficient catalytic cycles and higher yields in cross-coupling reactions .
属性
分子式 |
C40H51NO8PPdS2- |
|---|---|
分子量 |
875.4 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C26H35O2P.C12H10N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);/q;-1;;;+2/p-2 |
InChI 键 |
DDLMKPHKQUXHOT-UHFFFAOYSA-L |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


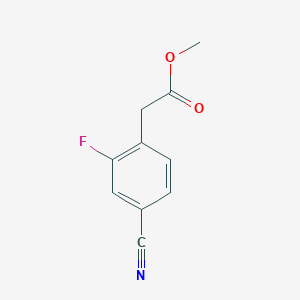
![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)
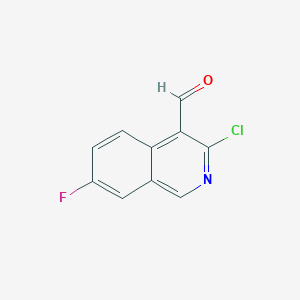

![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
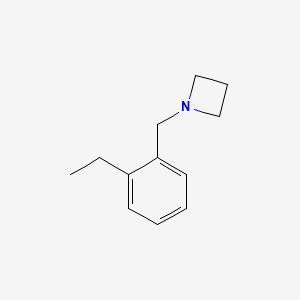


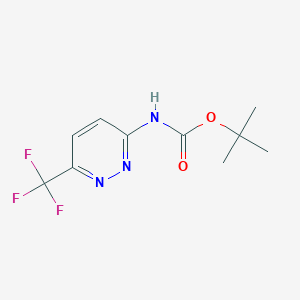
![7-Iodobenzo[b]thiophen-2-amine](/img/structure/B13670988.png)
![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
![tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B13671007.png)
